molecular formula C8H8FNO2 B593017 2,6-Dimethyl-3-nitrofluorobenzene CAS No. 1736-84-1

2,6-Dimethyl-3-nitrofluorobenzene

Cat. No.: B593017
CAS No.: 1736-84-1
M. Wt: 169.155
InChI Key: PWCKAUYAICHCSR-UHFFFAOYSA-N
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Description

2,6-Dimethyl-3-nitrofluorobenzene is an organic compound with the molecular formula C8H8FNO2. It is a derivative of fluorobenzene, characterized by the presence of two methyl groups and a nitro group attached to the benzene ring. This compound is typically found as a colorless crystalline solid or white powder and is known for its unique aromatic odor. It is sparingly soluble in water but dissolves well in organic solvents such as ethanol, acetone, and dichloromethane .

Scientific Research Applications

2,6-Dimethyl-3-nitrofluorobenzene has several applications in scientific research:

Mechanism of Action

Target of Action

It is commonly used as an intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.

Mode of Action

As an intermediate in organic synthesis, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,6-Dimethyl-3-nitrofluorobenzene . For instance, temperature, pH, and the presence of other chemicals could potentially affect its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethyl-3-nitrofluorobenzene is commonly synthesized through the nitration of 2,6-dimethylfluorobenzene. The nitration process involves the reaction of 2,6-dimethylfluorobenzene with a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient mixing to ensure consistent product quality. The final product is then purified through recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-3-nitrofluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Amines, thiols, alkoxides in the presence of a base.

    Oxidation: Potassium permanganate, chromic acid.

Major Products Formed

    Reduction: 2,6-Dimethyl-3-aminofluorobenzene.

    Substitution: Various substituted fluorobenzenes depending on the nucleophile used.

    Oxidation: 2,6-Dimethyl-3-nitrobenzoic acid.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-3-nitrofluorobenzene is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and physical properties. The presence of both electron-donating methyl groups and an electron-withdrawing nitro group on the fluorobenzene ring creates a compound with a unique balance of stability and reactivity, making it particularly useful in various synthetic applications .

Properties

IUPAC Name

2-fluoro-1,3-dimethyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-5-3-4-7(10(11)12)6(2)8(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCKAUYAICHCSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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